Ac-Gly-Osu is synthesized through a straightforward reaction between acetylglycine and N-hydroxysuccinimide, typically in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the ester, often using organic solvents like dichloromethane or dimethylformamide. The general procedure involves:
In industrial settings, the synthesis follows similar principles but utilizes automated reactors for better control over reaction parameters, ensuring consistent quality and yield. The scale-up process often includes rigorous monitoring of temperature, pressure, and reaction times to optimize production efficiency.
The molecular structure of Ac-Gly-Osu consists of an acetyl group attached to glycine through an ester linkage with N-hydroxysuccinimide. The structural formula can be represented as follows:
The compound exhibits a molecular weight of 173.16 g/mol, and its structure supports its reactivity in forming amide bonds during peptide synthesis.
Ac-Gly-Osu primarily undergoes nucleophilic substitution reactions where it reacts with nucleophiles such as amines (including amino acids and peptides) to form stable amide bonds. This reaction is crucial for peptide bond formation in various synthetic pathways.
The main products from these reactions are acylated peptides or amino acids, alongside N-hydroxysuccinimide as a byproduct. The efficiency of this process makes Ac-Gly-Osu a preferred reagent in peptide synthesis .
Ac-Gly-Osu acts by facilitating the acylation of amino groups present in peptides or amino acids. Upon nucleophilic attack by an amine on the carbonyl carbon of Ac-Gly-Osu, an amide bond is formed while releasing N-hydroxysuccinimide as a leaving group.
This mechanism is particularly useful in synthesizing chromogenic or fluorogenic protease substrates, which are valuable tools in biochemical assays and research.
The resulting acylated products exhibit enhanced stability and reactivity, making them suitable for further chemical modifications or biological applications .
Ac-Gly-Osu finds extensive applications across various scientific domains:
The versatility and effectiveness of Ac-Gly-Osu make it a critical reagent in both academic research and industrial applications related to peptide chemistry .
Acetyl-Glycine-N-Hydroxysuccinimide Ester is systematically named (2,5-dioxopyrrolidin-1-yl) 2-acetamidoacetate under IUPAC conventions [2] [5]. Its molecular formula is C₈H₁₀N₂O₅, with a molecular weight of 214.18 g/mol [2] [8]. The compound integrates two key moieties: an acetylated glycine residue and an N-hydroxysuccinimide (NHS) ester group. This molecular architecture underpins its role as an electrophilic acylating agent in peptide synthesis. The CAS registry number 24715-24-0 provides a unique identifier for chemical databases and procurement [5] [8].
Table 1: Molecular Identifiers of Acetyl-Glycine-N-Hydroxysuccinimide Ester
| Property | Value |
|---|---|
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-acetamidoacetate |
| Molecular Formula | C₈H₁₀N₂O₅ |
| Molecular Weight | 214.18 g/mol |
| CAS Registry Number | 24715-24-0 |
| Canonical SMILES | CC(=O)NCC(=O)ON1C(=O)CCC1=O |
The compound features a planar NHS ester ring conjugated to the carbonyl group of acetyl-glycine, creating an electron-deficient carbonyl carbon ideal for nucleophilic attack. This configuration is synthesized through a carbodiimide-mediated coupling between acetyl-glycine and N-hydroxysuccinimide. The reaction proceeds under anhydrous conditions (e.g., dichloromethane or dimethylformamide solvents) with dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) as activating agents [2] [4]. The NHS ester group acts as a leaving group during nucleophilic substitution, facilitating amide bond formation with primary amines. The acetyl group on glycine sterically restricts rotation around the C-N bond, promoting a trans-conformation that minimizes steric clashes and enhances crystalline stability [4] [10].
Crystallography: While direct crystallographic data for Acetyl-Glycine-N-Hydroxysuccinimide Ester is limited, glycine derivatives exhibit layer-by-layer crystallization under confinement, as observed in glycine nanosheets formed via gas-blowing techniques. These structures display bilayer terraces with step heights of ~1.2 nm, reflecting ordered hydrogen-bonding networks . The compound itself crystallizes as an off-white powder with a melting point of 99–105°C and a density of 1.41 g/cm³ [5] [10].
Spectroscopy:
Table 2: Spectroscopic Signatures of Acetyl-Glycine-N-Hydroxysuccinimide Ester
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | 1785 (NHS C=O), 1810 (NHS C=O), 1700 (amide I) |
| ¹H NMR (δ ppm) | 2.05 (s, 3H), 3.92 (s, 2H), 2.82 (s, 4H) |
| ¹³C NMR (δ ppm) | 169.5, 168.8, 166.0 (carbonyls) |
| MS ([M+H]⁺) | 215.18 |
Acetyl-Glycine-N-Hydroxysuccinimide Ester exhibits distinct reactivity and stability profiles compared to other NHS esters:
Table 3: Comparative Properties of N-Hydroxysuccinimide Esters
| NHS Ester | Reactivity Rate | Hydrolysis Half-Life (pH 7.4) | Unique Application |
|---|---|---|---|
| Acetyl-Glycine-NHS | High | >2 hours | Glycine-selective conjugation |
| Fmoc-Gly-OPfp | Very High | <30 minutes | Solid-phase peptide synthesis |
| N-hydroxysuccinimide glycidyl ether | Moderate | >4 hours | Hydrogel crosslinking |
| Valine-NHS | Low | >3 hours | Sterically hindered couplings |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7